GSK-3beta Inhibitor XI

Catalog No.
S1935416
CAS No.
626604-39-5
M.F
C18H15N5O3
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3beta Inhibitor XI

CAS Number

626604-39-5

Product Name

GSK-3beta Inhibitor XI

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Here are some areas of scientific research where GSK-3beta Inhibitor XI is being investigated:

  • Neurodegenerative diseases: GSK-3beta is thought to play a role in the development of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Researchers are investigating whether GSK-3beta Inhibitor XI can protect nerve cells from damage and improve cognitive function.
  • Cancer: GSK-3beta is also involved in the growth and survival of cancer cells. Researchers are investigating whether GSK-3beta Inhibitor XI can be used to treat cancer.
  • Mood disorders: GSK-3beta has been implicated in the pathophysiology of mood disorders such as bipolar disorder. Researchers are studying the potential for GSK-3beta inhibitors to regulate mood.

Additional resources:

  • You can find more information about GSK-3beta on the National Institutes of Health website: )
  • You can find information about GSK-3beta Inhibitor XI from a supplier, such as Sigma-Aldrich, but this information may not be specific to scientific research applications: Sigma-Aldrich:

GSK-3beta Inhibitor XI is classified as an ATP-competitive inhibitor of glycogen synthase kinase 3 beta. Its chemical formula is C18H15N5O3, and it has a CAS number of 626604-39-5. The compound is known for its specificity in inhibiting the GSK-3beta enzyme, which plays a crucial role in several signaling pathways related to cell growth, metabolism, and differentiation .

  • GSK-3beta Inhibitor XI acts as a non-ATP competitive inhibitor of GSK-3β. This means it binds to a site on the enzyme other than the ATP binding pocket, hindering its ability to phosphorylate target substrates [].
  • By inhibiting GSK-3β activity, the compound can modulate various cellular processes like glycogen synthesis and neuronal signaling [].
  • Information on specific safety hazards associated with GSK-3beta Inhibitor XI is limited.
  • As with any research chemical, it's advisable to handle it with appropriate personal protective equipment (PPE) following general laboratory safety guidelines.
  • Consulting the Safety Data Sheet (SDS) provided by suppliers like Sigma-Aldrich is crucial for proper handling and disposal [].

Please Note:

  • The lack of specific information on certain aspects (origin, synthesis, physical properties) highlights the challenges in obtaining detailed data on research chemicals.
  • Further research might uncover more details about the origin, synthesis, and specific properties of GSK-3beta Inhibitor XI.

As an ATP-competitive inhibitor, GSK-3beta Inhibitor XI interacts with the ATP-binding site of the GSK-3beta enzyme. This interaction prevents the phosphorylation of target substrates that are normally facilitated by GSK-3beta. The inhibition can be represented generally as follows:

GSK 3beta+ATPGSK 3beta Inhibitor XIInhibited GSK 3beta+ADP\text{GSK 3beta}+\text{ATP}\xrightarrow{\text{GSK 3beta Inhibitor XI}}\text{Inhibited GSK 3beta}+\text{ADP}

This reaction highlights how the inhibitor effectively blocks the enzyme's activity by competing with ATP for binding .

GSK-3beta Inhibitor XI exhibits significant biological activity by modulating various signaling pathways. It has been shown to influence processes such as:

  • Cell proliferation: By inhibiting GSK-3beta, the compound can promote cell growth and survival.
  • Neuroprotection: It has potential applications in neurodegenerative diseases due to its ability to enhance neuronal survival.
  • Metabolic regulation: The inhibitor plays a role in glucose metabolism and insulin signaling pathways .

  • Formation of key intermediates: This may involve coupling reactions to form the core structure.
  • Functionalization: Introduction of functional groups to enhance potency and selectivity.
  • Purification: Final products are purified through techniques such as chromatography to ensure high purity levels .

GSK-3beta Inhibitor XI is utilized in various research fields including:

  • Cancer research: Investigating its role in tumorigenesis and potential therapeutic applications.
  • Neuroscience: Exploring its neuroprotective effects and implications in diseases like Alzheimer's.
  • Metabolic disorders: Studying its impact on insulin signaling and glucose homeostasis .

Interaction studies have demonstrated that GSK-3beta Inhibitor XI effectively binds to GSK-3beta with high affinity. These studies often utilize techniques such as:

  • Surface plasmon resonance: To measure binding kinetics.
  • Isothermal titration calorimetry: To assess thermodynamics of the interaction.

Such studies confirm the compound's specificity for GSK-3beta over other kinases, making it a valuable tool for dissecting GSK-3-related pathways .

GSK-3beta Inhibitor XI shares structural and functional similarities with other GSK-3 inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaCAS NumberUnique Features
GSK-3beta Inhibitor IC16H19N5O4186829-36-8First generation inhibitor; less selective
Lithium ChlorideLiCl7447-41-8Non-selective; also affects other signaling pathways
TideglusibC20H18N2O4S1042341-12-0Irreversible inhibitor; broader kinase inhibition

GSK-3beta Inhibitor XI stands out due to its high specificity and potency compared to these other compounds, making it particularly useful in targeted therapeutic approaches .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

349.11748936 g/mol

Monoisotopic Mass

349.11748936 g/mol

Heavy Atom Count

26

Wikipedia

GSK-3beta inhibitor XI

Dates

Modify: 2023-08-16

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